Product packaging for Ambroxol hydrochloride(Cat. No.:CAS No. 1146648-86-3)

Ambroxol hydrochloride

Cat. No.: B3417767
CAS No.: 1146648-86-3
M. Wt: 414.56 g/mol
InChI Key: QNVKOSLOVOTXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ambroxol hydrochloride, a metabolite of bromhexine, is a prominent secretolytic agent used in research related to respiratory diseases. Its primary mechanism of action involves the stimulation of surfactant synthesis and release by type II pneumocytes . Surfactant acts as an anti-glue factor by reducing mucus adhesion to the bronchial wall, thereby improving transport and providing protection against infection . Research indicates that ambroxol exerts mucokinetic and secretagogue properties, promoting mucous clearance and facilitating expectoration . Beyond its mucolytic action, it is noted for its additional pharmacodynamic properties, including anti-inflammatory and antioxidant effects, which are valuable in studies of oxidative stress and inflammation . The compound has also been shown to have a local anesthetic effect through the inhibition of neuronal sodium channels . In research settings, this compound is utilized in investigations of bronchopulmonary diseases associated with abnormal mucus secretion . Its ability to enhance antibiotic penetration into lung tissue makes it a compound of interest in co-therapy studies for respiratory infections . Recent research also explores its potential role in modulating lysosomal function and glucocerebrosidase activity, indicating wider applications beyond respiratory physiology . The product is supplied with detailed chemical documentation and is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Br2ClN2O B3417767 Ambroxol hydrochloride CAS No. 1146648-86-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVKOSLOVOTXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045442, DTXSID60936098
Record name Ambroxolhydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9
Record name Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambroxol Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol hydrochloride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ambroxolhydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL HYDROCHLORIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Ambroxol Hydrochloride

Elucidation of Specific Receptor and Enzyme Interactions

Surfactant Synthesis and Secretion Pathways

Ambroxol (B1667023) hydrochloride is recognized for its effects on the pulmonary surfactant system, which is crucial for maintaining alveolar stability and lung function. The compound is thought to stimulate the synthesis and release of surfactant from alveolar type II cells. nih.govresearchgate.net This action is considered a key mechanism behind its clinical use in respiratory conditions.

However, some studies using isolated rat alveolar type II cells did not show a direct stimulatory effect of ambroxol on surfactant synthesis and secretion. nih.gov This suggests that the in vivo effects of ambroxol on the surfactant system may be more complex and could involve indirect mechanisms.

Lysosomal Enzyme Glucocerebrosidase (GCase) Modulation

A significant area of research into ambroxol hydrochloride's mechanism of action is its role as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase). nih.govbohrium.com Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease and are a major genetic risk factor for Parkinson's disease. nih.govnih.gov

Ambroxol has been shown to bind to GCase, promoting its proper folding and trafficking from the endoplasmic reticulum to the lysosome. ucl.ac.uk In the acidic environment of the lysosome, ambroxol dissociates from the enzyme, allowing it to function correctly. ucl.ac.uk This chaperone activity increases the levels and activity of GCase within the lysosome. nih.govnih.govucl.ac.uk

Studies have demonstrated that ambroxol treatment can significantly increase GCase activity in cells from patients with Gaucher disease and Parkinson's disease who have GBA1 mutations. nih.govbohrium.com For instance, one study reported a 3.3-fold increase in GCase activity in macrophages from Gaucher disease patients and a 3.5-fold increase in those from GBA1-Parkinson's disease patients after ambroxol treatment. nih.govbohrium.com This modulation of GCase activity is a promising therapeutic strategy for these conditions.

Table 1: Effect of Ambroxol on GCase Activity and Hexosylsphingosine (HexSph) Concentration

Cell Type Parameter Fold Change with Ambroxol p-value Reference
Macrophages (Gaucher Disease) GCase Activity 3.3-fold increase < 0.0001 nih.govbohrium.com
Macrophages (GBA-Parkinson's Disease) GCase Activity 3.5-fold increase < 0.0001 nih.govbohrium.com
Macrophages (Gaucher Disease) HexSph Concentration 2.1-fold decrease < 0.0001 nih.govbohrium.com
Macrophages (GBA-Parkinson's Disease) HexSph Concentration 1.6-fold decrease < 0.0001 nih.govbohrium.com

Ion Channel Modulation, including Neuronal Sodium Channels

This compound exhibits properties as an ion channel modulator, particularly on neuronal voltage-gated sodium channels (Nav). nih.govujpronline.com This action is believed to underlie its local anesthetic effects. nih.gov Research has shown that ambroxol can block sodium currents in sensory neurons, with a preference for the tetrodotoxin-resistant (TTXr) Nav1.8 channel, which is a key player in pain signaling. nih.govnih.gov

The blocking effect of ambroxol on sodium channels is use-dependent, meaning it is more pronounced in neurons that are firing frequently, a characteristic of pain states. nih.gov By inhibiting the influx of sodium ions, ambroxol reduces neuronal excitability and the transmission of pain signals. nih.gov Studies in animal models of chronic, neuropathic, and inflammatory pain have demonstrated that ambroxol can effectively suppress pain symptoms. nih.gov

The interaction of ambroxol with sodium channels shares similarities with established local anesthetics, suggesting it interacts with specific residues in the S6 segments of the channel protein. nih.gov This modulation of neuronal sodium channels represents a distinct mechanism of action for this compound beyond its effects on the respiratory and lysosomal systems.

Autophagy-Lysosome Pathway Regulation

This compound has been shown to influence the autophagy-lysosome pathway, a critical cellular process for the degradation and recycling of cellular components. nih.gov This regulatory role is closely linked to its effects on GCase and lysosomal function.

Research indicates that ambroxol can activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. researchgate.net Activation of TFEB leads to an increase in the number of lysosomes and the expression of lysosomal and autophagic genes. researchgate.net This can enhance the cell's capacity to clear aggregated proteins and dysfunctional organelles.

In the context of neurodegenerative diseases like Parkinson's, where the accumulation of misfolded proteins such as α-synuclein is a key pathological feature, the ability of ambroxol to upregulate the autophagy-lysosome pathway is of significant interest. unimib.it Studies have shown that ambroxol treatment can increase the levels of autophagy markers like LC3-II and p62, suggesting an enhancement of the autophagic process. unimib.itresearchgate.net However, some research also suggests that ambroxol may block the late stages of autophagy, leading to an accumulation of autophagic vacuoles. nih.gov Further investigation is needed to fully elucidate the complex effects of ambroxol on this pathway.

Inflammatory and Immune System Modulations

Inhibition of Pro-inflammatory Mediators (Cytokines, Histamine (B1213489), Leukotrienes)

This compound possesses anti-inflammatory properties by inhibiting the production and release of various pro-inflammatory mediators. nih.govfrontiersin.org This action contributes to its therapeutic effects in inflammatory respiratory conditions.

Studies have demonstrated that ambroxol can significantly decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govsemanticscholar.org In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, ambroxol treatment led to a reduction in these cytokines in bronchoalveolar lavage fluid. nih.gov

Furthermore, ambroxol has been shown to inhibit the release of histamine from mast cells and reduce the generation of leukotrienes. nih.gov It also has an inhibitory effect on the production of superoxide (B77818) anions. nih.gov By suppressing these key mediators of inflammation and immune responses, ambroxol can help to attenuate inflammatory processes, reduce tissue damage, and alleviate symptoms associated with inflammation. nih.govnih.gov

Table 2: Pro-inflammatory Mediators Inhibited by this compound

Mediator Effect of Ambroxol Reference
Tumor Necrosis Factor-alpha (TNF-α) Inhibition nih.govnih.govsemanticscholar.org
Interleukin-1β (IL-1β) Inhibition nih.govsemanticscholar.org
Interleukin-6 (IL-6) Inhibition nih.govsemanticscholar.org
Interleukin-4 (IL-4) Inhibition nih.gov
Interleukin-13 (IL-13) Inhibition nih.gov
Histamine Reduced Release nih.gov
Leukotriene B4 Inhibition nih.gov
Nitric Oxide Inhibition nih.gov
Superoxide Anion Inhibition nih.gov

Reduction of Oxidative Stress and Reactive Oxygen Species Scavenging

This compound demonstrates significant antioxidant properties, actively participating in the reduction of oxidative stress through direct scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant pathways. nih.govpatsnap.comwikipedia.org Its antioxidant activity is linked to a direct scavenging effect on ROS, including superoxide anions and hydroxyl radicals. researchgate.net

In preclinical models, ambroxol treatment has been shown to effectively mitigate oxidative stress by decreasing the production of ROS and restoring the expression of key antioxidant proteins. researchgate.net Research involving lipopolysaccharide (LPS)-induced neuroinflammation showed that ambroxol treatment significantly mitigated the elevation of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov Concurrently, ambroxol administration upregulated the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream antioxidant enzyme, heme oxygenase-1 (HO-1), in brain tissues. nih.gov These proteins are crucial for cellular defense against oxidative stress. nih.gov

Further studies have confirmed these findings, showing that ambroxol significantly reduces MDA levels in various tissues, including the heart and kidney, following injury. bu.edu.eg This protective capability highlights its role in reducing cellular damage caused by oxidative stress. nih.govbu.edu.eg By enhancing the Nrf2/HO-1 signaling pathway and directly scavenging free radicals, ambroxol helps protect tissues from oxidative damage. researchgate.netnih.gov

Table 1: Effect of this compound on Oxidative Stress Markers

Marker/Pathway Effect of Ambroxol Treatment Research Context Source(s)
Malondialdehyde (MDA) Significant reduction LPS-induced neuroinflammation; Intestinal ischemia-reperfusion in heart and kidney nih.govbu.edu.eg
Nrf2 Upregulation/Attenuation of decrease LPS-induced neuroinflammation in brain tissue nih.gov
Heme Oxygenase-1 (HO-1) Upregulation/Attenuation of decrease LPS-induced neuroinflammation in brain tissue nih.gov
Superoxide Dismutase (SOD) Alleviated reduction in activity LPS-induced neuroinflammation in brain tissue nih.gov
Reactive Oxygen Species (ROS) Reduced production General antioxidant studies researchgate.net

Effects on Leukocyte and Mast Cell Activity

This compound exerts notable inhibitory effects on the activity of key immune cells, specifically leukocytes and mast cells, thereby modulating inflammatory and allergic responses. nih.gov The compound has been shown to significantly inhibit the release of preformed and newly synthesized inflammatory mediators from these cells. nih.govnih.gov

In studies using human mast cells, ambroxol inhibited histamine release by over 50%. nih.gov It also demonstrates a striking inhibitory effect on human basophils, reducing the anti-IgE induced release of histamine and leukotriene C4 (LTC4), as well as the generation of immunomodulatory cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13). nih.govresearchgate.net

Furthermore, ambroxol's action extends to other leukocytes. It reduces the release of histamine and leukotriene B4 (LTB4) from monocytes and diminishes the production of LTB4 and superoxide anions in granulocytes. nih.govnih.gov This broad anti-inflammatory action is achieved by limiting the secretion of pro-inflammatory mediators, which can be beneficial in allergic respiratory conditions. nih.govnih.gov

Table 2: this compound's Inhibition of Mediator Release from Human Leukocytes and Mast Cells

Cell Type Stimulus Mediator Inhibited Extent of Inhibition Source(s)
Adenoidal Mast Cells Con A Histamine >50% (at 1000 µM Ambroxol) nih.gov
Skin Mast Cells Compound 48/80 Histamine >50% (at 100 µM Ambroxol) nih.gov
Basophils anti-IgE Histamine, LTC4, IL-4, IL-13 Strikingly inhibited (at 100 µM Ambroxol) nih.gov
Monocytes C5a or Zymosan Histamine, LTB4 Reduced nih.gov
Granulocytes Zymosan or fMLP LTB4, Superoxide anion Reduced nih.gov

Antimicrobial Properties and Synergistic Effects

Direct Antiviral Activity and Viral Replication Suppression

This compound possesses properties that can suppress viral proliferation. nih.gov Studies in mice infected with the influenza A virus demonstrated that administration of ambroxol significantly suppressed virus multiplication in the airway and improved survival rates. nih.govdntb.gov.uaresearchgate.net

Antibacterial and Antifungal Mechanisms

This compound has demonstrated both antibacterial and antifungal properties against a range of clinically relevant microorganisms. nih.govresearchgate.netekb.eg Its antibacterial action has been observed against bacteria such as Staphylococcus aureus, Proteus mirabilis, Escherichia coli, and Acinetobacter baumannii. nih.govnih.gov In the case of S. aureus, ambroxol's mechanisms include the downregulation of genes associated with biofilm formation (cna, fnbA, ica) and efflux pumps (norA, norB), which are linked to antibiotic resistance. nih.gov

The compound also exhibits antifungal activity, notably against Candida albicans. researchgate.netujpronline.com Studies have shown that ambroxol can exert fungicidal activity and interfere with the growth of C. albicans. researchgate.net A key mechanism in its synergy with antifungal drugs like fluconazole (B54011) against resistant C. albicans involves its effect on drug transporters. nih.govresearchgate.net Ambroxol has been found to increase the cellular uptake and decrease the efflux of rhodamine 6G (a fluorescent analogue of fluconazole), suggesting it interferes with the efflux pumps that confer drug resistance. nih.govresearchgate.net

Enhancement of Antibiotic Concentration and Biofilm Inhibition

A significant aspect of ambroxol's antimicrobial utility is its ability to act synergistically with conventional antibiotics. nih.gov Co-administration of ambroxol can increase the concentration of various antibiotics in lung tissue and bronchial secretions. patsnap.comnih.govsemanticscholar.orgresearchgate.net This has been observed for several classes of antibiotics, including beta-lactams (like amoxicillin), macrolides, and vancomycin. nih.govconicet.gov.ar For instance, in one study, the concentration of amoxicillin (B794) in bronchoalveolar lavage fluid was significantly higher in patients receiving ambroxol compared to those who were not. conicet.gov.ar

In addition to enhancing antibiotic penetration, ambroxol is a potent inhibitor of biofilm formation, a key factor in chronic infections and antibiotic resistance. nih.gov It has been shown to inhibit biofilm formation and disrupt pre-formed, mature biofilms of various pathogens, including multidrug-resistant Klebsiella pneumoniae and Staphylococcus aureus. nih.govnih.govdoaj.orgnih.gov One study found that ambroxol disrupted the biofilm structure of K. pneumoniae, achieving 50% clearance within 8 hours. doaj.org This anti-biofilm activity, combined with its ability to kill planktonic cells, makes it a promising agent for treating biofilm-associated infections. nih.govresearchgate.net

Table 3: Synergistic Effect of this compound with Tetracycline Antibiotics against K. pneumoniae Biofilms

Antibiotic Treatment IC50 (µg/mL) Reduction in IC50 Source(s)
Tetracycline Monotherapy 1024 - doaj.org
Tetracycline Combination with Ambroxol 11.3 98.9% doaj.org
Doxycycline Monotherapy 1024 - doaj.org
Doxycycline Combination with Ambroxol 14.3 98.6% doaj.org

Endoplasmic Reticulum Stress Alleviation

This compound has been identified as a modulator of cellular stress responses, specifically in its ability to alleviate endoplasmic reticulum (ER) stress. nih.gov ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). nih.govnih.gov Chronic or excessive ER stress can lead to cell death and is implicated in various pathologies.

In the context of intracerebral hemorrhage, ambroxol has been shown to suppress ER stress in microglia, the resident immune cells of the brain. nih.gov This effect is mediated, at least in part, through the inhibition of the inositol-requiring enzyme 1α (IRE1α)/TNF receptor-associated factor 2 (TRAF2) signaling pathway, a major branch of the UPR. nih.gov By suppressing this pathway, ambroxol reduces the expression of C/EBP homologous protein (CHOP), a key transcription factor involved in ER stress-induced apoptosis. nih.gov This alleviation of ER stress contributes to ambroxol's neuroprotective effects, facilitating neuronal survival and reducing tissue damage. researchgate.netnih.govnih.gov

Nitric Oxide Pathway Inhibition

This compound has been demonstrated to inhibit the nitric oxide (NO) signaling pathway. This inhibition is not directed at the synthesis of nitric oxide itself, but rather at the downstream effector enzyme, soluble guanylate cyclase (sGC). Excessive production of nitric oxide is associated with inflammatory responses and other disturbances in airway function. drugbank.com Nitric oxide exerts its effects by activating sGC, which in turn catalyzes the formation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger molecule involved in various physiological processes. drugbank.commdpi.comresearchgate.net

Research has shown that this compound inhibits the NO-dependent activation of soluble guanylate cyclase in a concentration-dependent manner. nih.govnih.gov This inhibitory effect has been observed in studies using both human platelet and rat lung soluble guanylate cyclase. nih.govnih.gov The mechanism of this inhibition appears to be specific to the NO-mediated activation of the enzyme.

A key study investigated the influence of ambroxol on the activity of sGC. nih.gov It was found that ambroxol, in concentrations ranging from 0.1 to 10 microM, did not affect the basal activity of the enzyme. nih.govnih.gov However, it significantly inhibited the activation of sGC induced by the nitric oxide donor, sodium nitroprusside. nih.govnih.gov This suggests that this compound interferes with the process by which nitric oxide activates the enzyme.

Further elucidating the specificity of this action, it was observed that ambroxol did not influence the stimulation of soluble guanylate cyclase by protoporphyrin IX. nih.govnih.gov Protoporphyrin IX is another activator of sGC that acts independently of the nitric oxide binding site. This finding supports the hypothesis that the molecular mechanism of ambroxol's therapeutic action may involve the specific inhibition of NO-dependent activation of soluble guanylate cyclase. nih.gov By inhibiting this pathway, ambroxol may help to mitigate the effects of excessive nitric oxide production in the airways. drugbank.com

Detailed Research Findings on the Inhibition of Soluble Guanylate Cyclase by this compound

Preclinical Research of Ambroxol Hydrochloride

In Vitro Studies on Cellular Models

In vitro research has been fundamental in elucidating the molecular mechanisms underpinning the diverse effects of ambroxol (B1667023) hydrochloride at a cellular level.

Ambroxol has been identified as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease (GD). nih.govnih.gov Studies using patient-derived cell lines have demonstrated its potential to rescue mutant GCase. In fibroblast and lymphoblast cell models from individuals with GD, treatment with ambroxol significantly increased the activity and protein levels of mutant GCase (N370S and F213I). nih.gov This enhancement is attributed to ambroxol's ability to bind and stabilize the misfolded GCase enzyme in the neutral pH environment of the endoplasmic reticulum, facilitating its proper transport to the lysosome. nih.govfrontiersin.org Once in the acidic environment of the lysosome, ambroxol's inhibitory activity is minimal, allowing the restored enzyme to function. nih.govfrontiersin.org

Further studies on cultured macrophages derived from the blood monocytic cells of patients with Gaucher disease and Parkinson's disease with GBA gene mutations (GBA-PD) showed that ambroxol treatment led to a significant increase in GCase activity. researchgate.net Specifically, a 3.3-fold increase in GD patient macrophages and a 3.5-fold increase in GBA-PD patient macrophages were observed. researchgate.net This was accompanied by a reduction in the substrate hexosylsphingosine and an increased colocalization of GCase with the lysosomal marker LAMP2, confirming the successful translocation of the enzyme. researchgate.net

Cell ModelMutant GCase GenotypeKey Findings
Gaucher Disease (GD) FibroblastsN370S, F213ISignificantly increased GCase activity and protein levels. nih.gov
GD LymphoblastsN370S/N370SEnhanced GCase activity and reduced glucosylceramide storage. nih.gov
GD Patient-Derived MacrophagesVarious3.3-fold increase in GCase activity; increased GCase translocation to lysosomes. researchgate.net
GBA-PD Patient-Derived MacrophagesVarious3.5-fold increase in GCase activity. researchgate.net

Ambroxol hydrochloride has demonstrated significant anti-biofilm properties against a range of clinically relevant bacteria. nih.gov In vitro studies have shown its efficacy in both preventing the formation of biofilms and eradicating already established ones. nih.govekb.eg Research on Proteus mirabilis isolated from diabetic foot infections revealed that ambroxol could inhibit biofilm formation by over 90% and eradicate preformed biofilms by up to 83.77%. ekb.eg

The anti-biofilm effect has also been observed against other pathogens, including Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii. nih.gov Scanning electron microscopy confirmed that ambroxol treatment disrupts the architecture of multidrug-resistant S. aureus biofilms, decreasing the bacterial biomass. nih.gov The mechanism appears to involve the suppression of genes related to efflux pumps and biofilm formation. nih.gov

Bacterial StrainEffectNotable Finding
Proteus mirabilisInhibition & EradicationReduced biofilm formation by 90.25% to 100% and eradicated preformed biofilms by 78.38% to 83.77%. ekb.eg
Staphylococcus aureus (MDR)Inhibition & DisruptionDecreased biomass in the biofilm and suppressed expression of biofilm-related genes. nih.gov
Escherichia coliInhibitionSignificantly reduced biofilm biomass after 24 and 48 hours of incubation. researchgate.net
Acinetobacter baumanniiInhibitionDemonstrated inhibition of biofilm formation. nih.gov

In the context of neurodegenerative diseases, ambroxol's effects have been investigated in various neuronal cell models. In primary cortical neurons, ambroxol was found to increase GCase activity and the protein levels of Cathepsin D and Lamp1. researchgate.net The studies also suggest that ambroxol can block autophagy flux in these cells. researchgate.net

Studies using HT-22 hippocampal neuronal cells, a model for Dementia with Lewy bodies (DLB), showed that ambroxol has neuroprotective effects against α-synuclein and amyloid β-induced toxicity. mdpi.comnih.gov Treatment with ambroxol improved cell viability, reduced apoptosis, restored GCase activity, and promoted the autophagic clearance of toxic protein aggregates. mdpi.comnih.gov By activating GCase and enhancing autophagy, ambroxol may help mitigate neurodegeneration. mdpi.com

Ambroxol has been shown to possess antioxidant and anti-inflammatory properties in studies involving human immune cells. In vitro experiments with polymorphonuclear (PMN) and mononuclear cells isolated from healthy volunteers demonstrated that ambroxol significantly reduces reactive oxygen species (ROS). nih.gov An incubation with 10(-4) mol/liter of ambroxol reduced ROS by approximately 75% after one hour and 98% after two hours. nih.gov The results indicate that ambroxol acts as a direct scavenger of oxygen metabolites, such as O2-. nih.gov

Furthermore, ambroxol has been found to inhibit the chemotaxis of polymorphonuclear leukocytes. Pre-incubation of PMN cells with ambroxol inhibited their response to various chemoattractants by 50-80%, suggesting a potential role in modulating inflammatory responses where excessive PMN recruitment occurs. nih.gov

Through drug repositioning studies, this compound was identified as an agent that induces apoptosis in multiple myeloma (MM) cells. ashpublications.orgresearchgate.net This effect is achieved through the inhibition of the late stage of autophagy. ashpublications.orgnih.gov Turnover and reporter assays, along with transmission electron microscopy, revealed that MM cells treated with ambroxol accumulate autophagic vacuoles, confirming the disruption of the autophagic process. ashpublications.orgnih.gov

Ambroxol demonstrated a synergistic anti-myeloma effect when combined with the histone deacetylase inhibitor panobinostat. ashpublications.orgresearchgate.net This synergy is likely due to ambroxol inhibiting the panobinostat-induced activation of autophagy. ashpublications.orgnih.gov These findings suggest that targeting autophagy with ambroxol could be a promising therapeutic strategy for multiple myeloma. ashpublications.orgresearchgate.net

In Vivo Animal Models

Preclinical in vivo studies have further substantiated the therapeutic potential of this compound observed in cellular models. In a KMS11 xenograft mouse model of multiple myeloma, administration of ambroxol alone significantly delayed tumor growth. ashpublications.orgnih.gov When co-administered with panobinostat, it synergistically enhanced the inhibition of tumor growth. ashpublications.orgresearchgate.net

In animal models of Gaucher disease, such as L444P/+ transgenic mice, oral administration of ambroxol led to a significant increase in GCase activity in various brain tissues. frontiersin.org Furthermore, in mouse models of intracerebral hemorrhage, ambroxol treatment promoted neuronal survival and reduced white matter damage by mitigating microglial activation and suppressing endoplasmic reticulum stress. nih.gov Rodent models have also been used to demonstrate ambroxol's anti-inflammatory effects, where it showed suppressive activity on chemically induced lung inflammation. nih.gov Finally, ambroxol has been shown to exert antioxidant effects in vivo in a rat model of indomethacin-induced gastric lesions. researchgate.net

Animal ModelConditionKey Findings
KMS11 Xenograft MouseMultiple MyelomaDelayed tumor growth as a single agent and synergistically enhanced the effect of panobinostat. ashpublications.orgresearchgate.netnih.gov
L444P/+ Transgenic MouseGaucher DiseaseSignificantly increased GCase activity in brain tissues. frontiersin.org
Mouse ModelIntracerebral HemorrhagePromoted neuronal survival and reduced white matter damage. nih.gov
Rodent Models (Mice/Rats)Lung Inflammation/NeoplasiaExerted suppressive effects on pulmonary inflammation. nih.gov
Rat ModelIndomethacin-induced Gastric LesionsDemonstrated in vivo antioxidant activity. researchgate.net

Respiratory Disease Models

This compound's primary clinical application has been in the management of respiratory diseases, and preclinical models have further elucidated its mechanisms of action. In a rat model of smoke-induced Chronic Obstructive Pulmonary Disease (COPD), this compound demonstrated a protective effect on lung tissue by inhibiting apoptosis and improving vascular remodeling. ijpsonline.com Treatment with this compound led to a significant decrease in the apoptosis rate and the expressions of caspase-3 and Bax in lung tissue, while increasing the expression of the anti-apoptotic protein Bcl-2. ijpsonline.com

In experimental models of asthma, ambroxol has been shown to suppress airway hyperresponsiveness and inflammation. semanticscholar.org When administered to ovalbumin (OVA)-sensitized mice, ambroxol reduced airway eosinophilia, goblet cell metaplasia, and levels of pro-inflammatory cytokines such as IL-5 and IL-13 in bronchoalveolar lavage (BAL) fluid. semanticscholar.org Furthermore, in a lipopolysaccharide (LPS)-induced acute lung injury model in mice, ambroxol inhalation inhibited the accumulation of inflammatory cells and the expression of MUC5AC, a major mucin gene. researchgate.netsci-hub.red

Table 1: Effects of this compound in Preclinical Respiratory Disease Models

Disease Model Key Findings Reference
Smoke-induced COPD (Rats) Inhibited apoptosis of lung tissue cells, improved vascular remodeling. ijpsonline.com
Allergen-induced Asthma (Mice) Suppressed airway hyperresponsiveness, reduced eosinophilia and pro-inflammatory cytokines (IL-5, IL-13). semanticscholar.org
LPS-induced Acute Lung Injury (Mice) Inhibited inflammatory cell accumulation and MUC5AC expression. researchgate.netsci-hub.red

Neurodegenerative Disease Models (e.g., Parkinson's Disease, Lewy Body Dementia, Ischemic Stroke)

A significant area of preclinical investigation for this compound is in the realm of neurodegenerative diseases, largely stemming from its role as a chaperone for the enzyme glucocerebrosidase (GCase). tobreg.org Mutations in the GBA1 gene, which encodes GCase, are a major risk factor for Parkinson's disease and Dementia with Lewy Bodies (DLB).

In preclinical models of Parkinson's disease, ambroxol has been shown to increase GCase activity and reduce levels of alpha-synuclein (B15492655), the protein that aggregates in Lewy bodies. tobreg.orgmichaeljfox.org Studies using Thy1-Alpha-Synuclein transgenic mice are underway to assess whether ambroxol can ameliorate motor and non-motor deficits and reduce alpha-synuclein pathology. michaeljfox.org In cellular models of DLB, ambroxol treatment restored GCase activity, promoted the clearance of toxic protein aggregates, and improved cell viability in hippocampal neuronal cells exposed to alpha-synuclein and amyloid-β. mdpi.com

Ambroxol has also demonstrated neuroprotective effects in models of ischemic stroke. In a rat model, ambroxol treatment reduced stroke volume, cytotoxic edema, and white matter degeneration, leading to improved behavioral outcomes. nih.gov These effects are thought to be mediated by the upregulation of GCase expression, which in turn promotes the differentiation of neural stem cells into neurons. researchgate.net

Table 2: Neuroprotective Effects of this compound in Preclinical Models

Disease Model Key Findings Reference
Parkinson's Disease (Transgenic Mice) Increases GCase activity and reduces alpha-synuclein levels. tobreg.orgmichaeljfox.org
Dementia with Lewy Bodies (Cellular Model) Restored GCase activity, promoted clearance of protein aggregates, and improved cell viability. mdpi.com
Ischemic Stroke (Rats) Reduced stroke volume, edema, and white matter degeneration; improved behavioral outcomes. nih.gov

Lysosomal Storage Disorder Models (e.g., Gaucher Disease)

Given its function as a GCase chaperone, this compound has been extensively studied in preclinical models of Gaucher disease, a lysosomal storage disorder caused by GCase deficiency. In vitro studies using fibroblasts from Gaucher disease patients have shown that ambroxol treatment significantly increases mutant GCase activity and protein levels. nih.gov This enhancement of GCase activity was primarily observed in the lysosome-enriched fraction of the cells. nih.gov In vivo studies in mouse models of Gaucher disease are being explored to further validate these findings.

Infection Models (e.g., Viral, Bacterial, Fungal)

Preclinical research has also suggested a role for this compound in combating various infections. In a mouse model of influenza A virus infection, ambroxol significantly suppressed virus multiplication and improved the survival rate of the mice. nih.gov The study found that ambroxol stimulated the release of antiviral factors such as pulmonary surfactant and immunoglobulins. nih.gov

With regard to bacterial infections, while direct antibacterial effects are not its primary mechanism, ambroxol's mucoregulatory and anti-inflammatory properties may be beneficial. In fungal infection models, this compound, in combination with fluconazole (B54011), exhibited synergistic antifungal effects against resistant Candida albicans. nih.govnih.gov This combination was also effective in treating Galleria mellonella larvae infected with resistant C. albicans. nih.gov

Models of Acute Neuronal Injury

Beyond chronic neurodegenerative conditions, ambroxol has shown promise in models of acute neuronal injury. In a mouse model of intracerebral hemorrhage (ICH), ambroxol treatment promoted neuronal survival and reduced white matter damage. nih.govresearchgate.net These neuroprotective effects were attributed to the suppression of endoplasmic reticulum stress in microglia. nih.gov

Models of Traumatic Brain Injury and Chronic Cerebral Hypoperfusion

The neuroprotective and anti-inflammatory properties of this compound suggest its potential utility in traumatic brain injury (TBI) and conditions of chronic cerebral hypoperfusion. While specific preclinical studies on ambroxol in these exact models are emerging, its known mechanisms of action, such as reducing oxidative stress and inflammation, are relevant to the pathologies of both TBI and chronic cerebral hypoperfusion. Further investigation in dedicated animal models is warranted to explore these potential applications.

Biomarker Identification and Validation in Preclinical Settings

A crucial aspect of preclinical research is the identification and validation of biomarkers to monitor disease progression and therapeutic response. In the context of Gaucher disease, preclinical studies and early clinical observations have highlighted the utility of monitoring levels of glucosylsphingosine (B128621) (lyso-GL1 or lyso-Gb1) as a key biomarker. nih.gov In preclinical cell models of Gaucher disease, a reduction in glucosylceramide storage was observed following ambroxol treatment. nih.gov Furthermore, in a small number of patients with neuronopathic Gaucher disease, ambroxol treatment led to a notable reduction in lyso-Gb1 levels in both blood and cerebrospinal fluid, correlating with clinical improvements. nih.gov These findings underscore the importance of lyso-Gb1 as a translatable biomarker for evaluating the efficacy of ambroxol in preclinical and clinical settings for Gaucher disease. hcplive.com

Dose-Response Relationships and Pharmacological Chaperone Effects in Preclinical Models

Preclinical research has extensively investigated this compound as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene. researchgate.netnih.gov Mutations in this gene can lead to misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation, resulting in reduced enzymatic activity within the lysosomes. researchgate.netnih.gov Ambroxol's chaperone activity is characterized by its ability to bind to and stabilize these misfolded GCase variants, facilitating their proper folding and subsequent trafficking from the ER to the lysosome. researchgate.netresearchgate.net

A critical feature of ambroxol's chaperoning effect is its pH-dependency. nih.govnih.gov It exhibits maximal inhibitory and binding activity at the neutral pH characteristic of the ER, which allows it to stabilize the nascent enzyme during its folding process. nih.govfrontiersin.org Conversely, its binding is markedly reduced or undetectable at the acidic pH found within lysosomes. researchgate.netnih.gov This pH-sensitive interaction is crucial, as it allows ambroxol to dissociate from GCase once the enzyme reaches the lysosome, enabling the restored enzyme to hydrolyze its substrates. frontiersin.orgguidetopharmacology.org

In Vitro Studies

In vitro models, particularly skin fibroblasts derived from Gaucher disease (GD) patients, have been instrumental in demonstrating the dose-response relationship of ambroxol. Studies have consistently shown that treating these cells with ambroxol leads to a significant, dose-dependent increase in both the protein levels and enzymatic activity of various mutant GCase variants. researchgate.netnih.gov For instance, in fibroblasts from one patient, GCase activity showed an increase of up to 57% of wild-type activity, which reached a plateau at a concentration of 10 μM of this compound. nih.govresearchgate.net The chaperoning effect is, however, variant-dependent, with different GBA1 mutations showing varied levels of response to ambroxol treatment. nih.govfrontiersin.org In several tested fibroblast lines with different mutations, ambroxol treatment resulted in a 15–50% increase in the activity of the mutant GCase protein. nih.gov This enhancement of GCase activity is primarily observed in the lysosome-enriched fractions of the treated cells. nih.gov

Preclinical ModelAmbroxol ConcentrationKey Findings
Patient-derived skin fibroblastsPlateau at 10 μMIncreased GCase activity up to 57% of wild-type. nih.govresearchgate.net
GD patient skin fibroblasts (various mutations)Increasing concentrationsResulted in a 15-50% increase in mutant GCase activity. nih.gov
GD fibroblasts (N370S and F213I mutants)Not specifiedSignificantly increased mutant GCase activity and protein levels. nih.gov
Fibroblasts from neuropathic GD patients5, 10, and 30 μmol/LSignificantly enhanced residual GCase activity in a dose-dependent manner. bmj.com

In Vivo Studies

The pharmacological chaperone effects of ambroxol have also been validated in several in vivo preclinical models. These studies have been crucial for demonstrating that ambroxol can cross the blood-brain barrier and exert its effects within the central nervous system (CNS). nih.govnih.gov In wild-type mice, administration of ambroxol led to increased GCase concentrations in the spleen, heart, and cerebellum. nih.govnih.gov

Further studies using transgenic mouse models have provided more specific insights. In a Gba1 mouse model carrying the L444P mutation, ambroxol administration resulted in a significant increase in GCase activity in various brain tissues. frontiersin.orgnih.gov Similar positive outcomes were observed in nonhuman primate models. Daily oral administration of ambroxol to a cynomolgus monkey for 28 consecutive days resulted in an approximate 20% increase in GCase activity in the midbrain, cortex, and striatum, confirming its ability to increase GCase activity in the primate brain. researchgate.netnih.gov These animal model studies collectively support the findings from in vitro research, showing a consistent increase in GCase activity in key tissues, including the brain. nih.govresearchgate.net

Preclinical ModelAmbroxol AdministrationKey Findings
Wild-type miceNot specifiedIncreased GCase concentrations in spleen, heart, and cerebellum. nih.govnih.gov
L444P/+ transgenic mice4 mM (oral, 12 days)Significant increase in GCase activity in different brain tissues. frontiersin.org
Cynomolgus monkey (nonhuman primate)100 mg/day (oral, 28 days)~20% increase in GCase activity in midbrain, cortex, and striatum. researchgate.netnih.gov

Clinical Research on Ambroxol Hydrochloride

Clinical Efficacy Studies in Respiratory Pathologies

Ambroxol (B1667023) hydrochloride's primary and most well-established clinical use is in the management of respiratory diseases characterized by abnormal mucus secretion and impaired clearance.

Ambroxol has been widely used since 1978 as a mucoactive agent for both acute and chronic respiratory diseases. nih.gov Clinical evidence supports its use as a secretolytic therapy in bronchopulmonary disorders associated with abnormal mucus secretion and impaired mucus transport. nih.gov Studies have shown that ambroxol treatment offers significant benefits to pediatric patients, with efficacy observed in children as young as one month old. nih.gov

In the treatment of acute and chronic respiratory diseases, ambroxol has demonstrated its effectiveness in improving symptoms. An open-label, multicenter study involving children with acute, sub-acute, and chronic upper respiratory tract disorders, mainly bronchitis, found ambroxol syrup to be effective. nih.gov Another study with pediatric patients suffering from acute and chronic respiratory tract infections, including bronchial asthma and bronchopneumonia, also reported positive outcomes. nih.gov When compared to other mucolytic agents like N-acetylcysteine (NAC) and sobrerol in active-controlled studies, ambroxol was found to be more effective in relieving symptoms and had a more rapid onset of action. nih.gov Furthermore, some research suggests a synergistic effect when ambroxol is used with antibiotics, leading to faster symptom relief compared to antibiotics alone. nih.gov

A post-marketing surveillance study on an inhalable ambroxol hydrochloride aerosol for adult patients with acute and chronic respiratory diseases demonstrated that the treatment was well-tolerated and effective in easing expectoration, alleviating cough, reducing sputum, and improving the quality of life. nih.gov This study adds to the body of evidence supporting the efficacy of ambroxol in various formulations for managing respiratory symptoms. nih.gov

Table 1: Summary of Selected Clinical Studies on Ambroxol in Acute and Chronic Bronchopulmonary Diseases

Study Population Intervention Comparator Key Findings
137 children (0-12 years) with acute, sub-acute, and chronic upper respiratory tract disorders Ambroxol syrup (5-45 mg daily for up to 28 days) None (Open-label) Efficacy rated as 'good' or 'very good' in 82.5% of children by physicians. nih.gov
74 children (2-12 years) with acute and chronic respiratory tract infections Ambroxol oral solution (22.5-45 mg/day for 7 days) None (Open-label) Effective in treating various respiratory infections. nih.gov
60 children (2-12 years) with acute respiratory diseases Ambroxol (45 mg/day) N-acetylcysteine (NAC) Ambroxol showed more rapid improvements in bronchial signs and symptoms by Day 5. nih.gov
80 children (1 month-12 years) with acute bronchitis and bronchopneumonia Intramuscular ambroxol Sobrerol Ambroxol was effective in treating the conditions. nih.gov
Adult patients with acute or chronic respiratory diseases Inhalable this compound aerosol (twice daily for up to 7 days) None (Single-arm) Well-tolerated and effective in easing expectoration, alleviating cough, and reducing sputum. nih.gov

In patients with Chronic Obstructive Pulmonary Disease (COPD), this compound has been investigated for its potential to alleviate symptoms and prevent exacerbations. nih.govpneumon.org Clinical studies have indicated positive effects of ambroxol in COPD management. pneumon.org A study involving 52 patients with COPD exacerbation demonstrated that the addition of inhaled ambroxol to standard therapy led to improved clinical symptoms and local immunity compared to standard therapy with a placebo. pulmonology.ru Patients in the ambroxol group experienced a shorter duration of exacerbation. pulmonology.ru

Another study focused on elderly COPD patients and found that adjuvant therapy with this compound effectively relieved clinical symptoms and improved pulmonary function. nih.gov This research highlighted a significant clinical effectiveness and high drug safety in this patient population. nih.gov The study also noted that the levels of inflammatory factors were markedly lower in the group receiving ambroxol. nih.gov Long-term use of ambroxol has been suggested to prevent acute exacerbations of COPD. nih.gov Furthermore, a combination of this compound with pulmonary rehabilitation in elderly patients with COPD and pulmonary infection has been shown to enhance the resolution of clinical symptoms, reduce inflammatory factor levels, and improve oxygen saturation and pulmonary function. whioce.com

Table 2: Clinical Trial Findings for Ambroxol in COPD

Study Design Patient Population Intervention Group Control Group Key Outcomes
Randomized Controlled Trial 52 patients with COPD exacerbation Standard therapy + inhaled ambroxol (n=25) Standard therapy + inhaled saline solution (placebo) (n=27) Improved clinical symptoms and local immunity; shorter duration of exacerbation in the ambroxol group. pulmonology.ru
Randomized Controlled Trial Elderly patients with COPD Adjuvant this compound Standard therapy Effectively relieved clinical symptoms, improved pulmonary function, and lowered inflammatory factor levels. nih.gov
Randomized Controlled Trial 80 elderly patients with COPD and pulmonary infection This compound + pulmonary rehabilitation This compound alone Shorter clinical symptom resolution time, higher oxygen saturation, lower inflammatory factor levels, and improved lung function in the combination therapy group. whioce.com

This compound is frequently used as an adjunctive therapy in the treatment of acute respiratory infections and pneumonia. pneumon.orgnih.gov Its mucolytic properties help in clearing airway secretions, which is a crucial aspect of managing these conditions. nih.gov A multicenter, open-label, randomized controlled study showed that an this compound spray significantly improved cough symptom score, cough severity score, and quality of life score compared to an oral solution in patients with acute respiratory infectious diseases. nih.gov

In cases of severe pneumonia, particularly in elderly patients, the combination of this compound with fiberoptic bronchoscopy has been found to be beneficial. A meta-analysis of 13 randomized controlled trials involving 1317 elderly patients with severe pneumonia indicated that high-dose this compound combined with fiberoptic bronchoscopy significantly improved blood gas indicators and reduced mortality compared to fiberoptic bronchoscopy alone. nih.gov Studies have also suggested that this compound possesses anti-inflammatory effects that are beneficial in treating severe pneumonia. nih.gov The use of ambroxol has been shown to positively affect the underlying etiological process in acute respiratory diseases, leading to a reduction in hospital stay duration. zaslavsky.com.ua

Table 3: Efficacy of Ambroxol in Acute Respiratory Infections and Pneumonia

Study Type Patient Population Intervention Comparison Significant Findings
Randomized Controlled Trial 154 subjects with acute respiratory tract infection This compound spray This compound oral solution Significant improvement in cough symptom score, cough severity score, and quality of life score with the spray. nih.gov
Meta-analysis 1317 elderly patients with severe pneumonia High-dose this compound + fiberoptic bronchoscopy Fiberoptic bronchoscopy alone Improved blood oxygen partial pressure, blood oxygen saturation, and oxygenation index; reduced incidence of multiple organ failure and 28-day mortality. nih.gov
Clinical Study Patients with acute respiratory diseases (tracheitis, bronchitis, community-acquired pneumonia) This compound as part of comprehensive treatment Standard treatment Reduced duration of bacterial excretion and hospital stay. zaslavsky.com.ua

The clinical efficacy of ambroxol in the treatment of bronchial stasis has been evaluated in double-blind, placebo-controlled studies. In a trial involving 120 patients, the efficacy of two different doses of ambroxol was compared to a placebo over a 10-day treatment period. nih.gov The results showed that a daily dose of 120 mg of ambroxol led to significant differences in sputum volume, sputum viscosity, difficulty of expectoration, and severity of cough when compared to the placebo group. nih.govkarger.comscite.ai Conversely, a lower daily dose of 30 mg did not show clear clinical effects. nih.govkarger.comscite.ai This study concluded that ambroxol is an effective 'mucus modifier' at a dose of 120 mg/day for treating bronchial stasis. nih.govkarger.comscite.ai

Table 4: Clinical Trial of Ambroxol in Bronchial Stasis

Trial Design Number of Patients Intervention Comparator Key Efficacy Endpoints Outcome
Double-blind, parallel group 60 Ambroxol 120 mg/day Placebo Sputum volume, sputum viscosity, difficulty of expectoration, severity of cough Statistically significant improvement (p < 0.05) compared to placebo. nih.govkarger.comscite.ai
Double-blind, parallel group 60 Ambroxol 30 mg/day Placebo Sputum volume, sputum viscosity, difficulty of expectoration, severity of cough No clear clinical effects observed. nih.govkarger.comscite.ai

Clinical Trials in Neurodegenerative Disorders

More recently, the therapeutic potential of this compound has been explored beyond respiratory diseases, with a particular focus on neurodegenerative disorders like Parkinson's disease.

Mutations in the glucocerebrosidase gene (GBA1) are a significant genetic risk factor for Parkinson's disease (PD). nih.gov Ambroxol has been identified as a pharmacological chaperone that can increase the activity of the β-glucocerebrosidase (GCase) enzyme, which is deficient in individuals with GBA1 mutations. tobreg.orgyoutube.com This has led to clinical investigations of ambroxol as a potential disease-modifying therapy for PD, both in patients with and without GBA1 mutations. nih.govneurologylive.com

A phase 2, single-center, open-label trial (AiM-PD) evaluated the safety, tolerability, and pharmacodynamics of ambroxol in patients with PD. neurologylive.com The study demonstrated that ambroxol was safe and well-tolerated, could penetrate the cerebrospinal fluid (CSF), and engaged with its target, the GCase enzyme. neurologylive.com An interesting finding from this trial was that while ambroxol levels increased in the CSF, the activity of GCase in the CSF decreased, whereas GCase protein levels increased. nih.gov The study also observed an improvement in motor symptoms as measured by the Movement Disorders Society Unified Parkinson Disease Rating Scale (MDS-UPDRS). nih.gov These effects were seen in patients both with and without GBA1 mutations. nih.gov

Building on these promising results, a phase 3 clinical trial, ASPro-PD, has been initiated to further investigate whether ambroxol can slow the progression of Parkinson's. youtube.com This trial will enroll 330 participants with Parkinson's, including carriers of a GBA1 genetic variation. youtube.com The development of ambroxol for PD has followed a logical progression from preclinical studies in cell cultures and animal models to human clinical trials. youtube.com

Table 5: Key Findings from the AiM-PD Phase 2 Trial of Ambroxol in Parkinson's Disease

Parameter Measurement Result Statistical Significance
Pharmacokinetics Ambroxol level in CSF at day 186 156-ng/mL increase p < .001 nih.gov
Target Engagement CSF GCase protein levels at day 186 35% increase (88 ng/mol) p = .002 nih.gov
Target Engagement CSF GCase activity at day 186 19% decrease p = .04 nih.gov
Biomarker CSF α-synuclein concentration at day 186 13% increase (50 pg/mL) p = .01 nih.gov
Clinical Outcome MDS-UPDRS Part 3 (Motor Score) 6.8 point decrease (improvement) p = .001 nih.gov

Lewy Body Dementia

This compound is being investigated as a potential disease-modifying therapy for Lewy Body Dementia (LBD), a category of neurodegenerative disorders that includes Dementia with Lewy Bodies (DLB) and Parkinson's Disease Dementia (PDD). lbda.orgmq.edu.au The scientific rationale for this exploration stems from the genetic link between mutations in the GBA1 gene and the risk of developing these conditions. lbda.orgneurologylive.com The GBA1 gene is responsible for producing the enzyme glucocerebrosidase (GCase), which is crucial for the proper functioning of lysosomes, the cell's waste disposal system. gaucherdisease.orgwesternu.ca In individuals with GBA1 mutations, GCase activity is reduced, leading to the accumulation of alpha-synuclein (B15492655) protein clumps, known as Lewy bodies, which are the pathological hallmark of LBD. mq.edu.auclinicaltrials.gov Ambroxol is thought to act as a pharmacological chaperone, helping to increase the levels and activity of the GCase enzyme, thereby improving the clearance of these harmful protein aggregates from brain cells. westernu.caclinicaltrials.govwithpower.com

Another significant trial, the ANeED (Ambroxol in new and early Dementia with Lewy Bodies) study, is a Phase IIa multicenter, randomized, double-blind, placebo-controlled trial aiming to investigate the tolerability and effects of ambroxol in patients with DLB. neurologylive.comnih.gov The study plans to enroll 180 participants who will receive either ambroxol or a placebo for 18 months, followed by an open-label extension phase. neurologylive.com Early progress reports from this study have indicated good patient compliance and tolerability. neurologylive.com Researchers are also exploring the potential of combining ambroxol with other medications, such as the antibiotic doxycycline, in a clinical trial aiming to simultaneously prevent the formation of alpha-synuclein clumps and clear existing clusters. mq.edu.au

Clinical Trials of Ambroxol in Lewy Body Dementia
Study/Trial NamePhaseConditionNumber of ParticipantsKey Findings/Objectives
Lawson Research Institute Trial-Parkinson's Disease Dementia (PDD)55Ambroxol was safe and well-tolerated. Stabilized psychiatric symptoms and a brain damage biomarker (GFAP) compared to placebo. Showed potential cognitive improvement in patients with GBA1 mutations. lbda.orgwesternu.canews-medical.netsciencedaily.com
ANeED (NCT04588285)IIaDementia with Lewy Bodies (DLB)Targeting 180To investigate the tolerability, safety, and effects of ambroxol on cognition and global function over 18 months. Primary outcome is change in Mini-Mental State Examination (MMSE) score. neurologylive.comnih.gov
Macquarie University TrialIIDementia with Lewy Bodies (DLB)-Investigating a combination therapy of ambroxol and doxycycline to slow or stop disease progression. mq.edu.au
Lawson Health Research Institute Trial (NCT04405596)-Dementia with Lewy Bodies (DLB)15A 52-week study to assess the safety and efficacy of ambroxol in treating cognitive impairments associated with LBD. clinicaltrials.govnih.gov

Gaucher Disease Type 2 and 3

This compound is being repurposed as a potential therapy for the neuronopathic forms of Gaucher Disease (GD), specifically types 2 and 3, which are characterized by severe neurological involvement. frontiersin.orgnih.gov GD is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase) due to mutations in the GBA1 gene. gaucherdisease.orgnih.gov This deficiency leads to the accumulation of glucosylceramide in various organs, including the brain. frontiersin.org While enzyme replacement therapy (ERT) is effective for the systemic symptoms of GD, it cannot cross the blood-brain barrier to address the neurological complications. gaucherdisease.orgnih.gov

Ambroxol, which can cross the blood-brain barrier, functions as a pharmacological chaperone for certain mutant forms of the GCase enzyme. gaucherdisease.orgnih.govnih.gov It assists in the correct folding of the misfolded enzyme in the endoplasmic reticulum, preventing its degradation and facilitating its transport to the lysosomes, where it can perform its function. nih.govresearchgate.net This action increases the residual activity of the GCase enzyme. nih.govresearchgate.net

Clinical studies and case reports have explored the use of high-dose oral ambroxol in patients with neuronopathic GD. nih.govnih.gov A pilot study involving five patients with neuronopathic GD demonstrated that high-dose ambroxol was well-tolerated and led to significant increases in lymphocyte GCase activity. nih.gov The treatment also resulted in decreased levels of the biomarker glucosylsphingosine (B128621) in the cerebrospinal fluid. nih.gov Notably, all patients showed marked improvement in neurological symptoms, particularly myoclonus, seizures, and pupillary light reflex dysfunction. nih.govresearchgate.net For two patients, the relief from myoclonus was substantial enough to allow them to walk again. nih.govresearchgate.net A systematic review of 21 studies found that 29% of patients with type 3 GD reported neurological improvements with ambroxol treatment. researchgate.net While promising, research indicates a variable response to ambroxol, which may be influenced by the specific GBA1 mutation and other genetic factors. frontiersin.orgnih.gov Further clinical trials are considered essential to determine optimal dosage-response relationships and refine treatment strategies for these severe forms of Gaucher disease. nih.govresearchgate.net

Clinical Research Findings of Ambroxol in Neuronopathic Gaucher Disease (GD)
Study TypeNumber of PatientsGD Type(s)Key Findings
Pilot Study5Neuronopathic GDGood safety and tolerability; increased lymphocyte GCase activity; decreased CSF glucosylsphingosine; marked improvement in myoclonus, seizures, and pupillary light reflex. nih.govresearchgate.net
Systematic Review182 (from 21 studies)GD Types 1, 2, and 3Variable responses observed. 29% of type 3 GD patients reported neurological improvements. No severe adverse events reported. researchgate.net
Comprehensive Systematic ReviewMultiple (9 in vitro, 3 animal, 8 clinical studies)GD Types 2 and 3Reduced lyso-GL1 levels in plasma and CSF; increased GCase activity in GD3 patients. Variable effects on neurological outcomes. nih.gov

Other Emerging Clinical Applications

Post-Surgical Pulmonary Complications and Intensive Care

This compound has been studied for its potential to reduce postoperative pulmonary complications (PPCs), particularly in high-risk patients undergoing lung, cardiac, or upper abdominal surgery. oup.comnih.gov Its therapeutic effects are attributed to its ability to increase the production of pulmonary surfactant, which is essential for maintaining alveolar stability, and to enhance mucociliary clearance. oup.comoup.com

A randomized clinical trial involving patients undergoing pulmonary lobectomy found that short-term perioperative administration of ambroxol significantly reduced the incidence of PPCs, such as atelectasis and pneumonia, from 19% in the control group to 6% in the ambroxol-treated group. oup.com This reduction in complications also led to a decrease in unplanned ICU admissions, shorter postoperative hospital stays, and lower hospital costs. nih.govoup.com Similarly, studies in patients with chronic obstructive pulmonary disease (COPD) undergoing cardiac or abdominal surgery have shown that perioperative ambroxol is associated with improved pulmonary function and fewer PPCs. oup.comnih.gov

In the intensive care setting, high-dose intravenous ambroxol has been evaluated for its protective effects. A study on patients with acute cervical spinal cord injury, who are at high risk for respiratory complications, found that treatment with high-dose ambroxol after surgery resulted in a lower rate of postoperative pneumonia and hypoxemia. nih.gov The ambroxol-treated group also showed a significantly improved oxygenation index compared to the control group. nih.gov

Pain Relief (e.g., Sore Throat)

Beyond its mucolytic properties, this compound is utilized for symptomatic pain relief in acute sore throat (pharyngitis). wikipedia.orgcarehospitals.com This application is based on its local anesthetic effect, which is achieved by blocking neuronal sodium channels in cell membranes. wikipedia.orgnih.gov This action reduces the transmission of pain signals from the inflamed throat tissue. nih.gov

Ulcerative Colitis

Preclinical research suggests a potential new application for this compound in the treatment of ulcerative colitis (UC), a form of inflammatory bowel disease. nih.govresearchgate.net Studies in animal models of UC have shown that ambroxol may modify the progression of the disease through its anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govresearchgate.net

The proposed mechanism involves the modulation of key inflammatory pathways. Research indicates that ambroxol can inactivate the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory mediators like IL-6 and TNF-α. nih.gov Concurrently, it appears to upregulate the anti-inflammatory cytokine IL-10. nih.govresearchgate.net These actions, consistent with a suppressed myeloperoxidase activity, point to a potent anti-inflammatory effect in the colon. nih.gov Furthermore, ambroxol has been shown to decrease the susceptibility of the injured colon to apoptosis (programmed cell death). nih.govresearchgate.net These findings highlight the potential for ambroxol as a novel therapeutic agent for UC, though clinical trials in humans are needed to validate these preclinical results. researchgate.net

Clinical Trial Methodologies and Study Designs

The clinical investigation of this compound across its various potential applications employs a range of standard and advanced trial methodologies. For establishing efficacy in new indications, the gold standard design is the randomized, double-blind, placebo-controlled trial. clinicaltrials.govclinicaltrials.govthieme-connect.com This design is crucial for minimizing bias, as neither the participants nor the investigators know who is receiving the active drug versus an inactive placebo. clinicaltrials.govwithpower.com

In neurodegenerative disease research, such as for Lewy Body Dementia and Gaucher disease, clinical trial designs often include specific features. Participants are typically randomized to receive either ambroxol or a placebo for a defined period, often lasting from 6 to 18 months. lbda.orgneurologylive.com Many trials incorporate an open-label extension phase, where all participants, including those initially on placebo, are given the option to receive the active drug after the blinded phase is complete. neurologylive.com

Efficacy is measured using a combination of clinical assessments and objective biomarkers. Primary outcomes in dementia trials frequently involve changes in cognitive scores from baseline, using validated scales like the Mini-Mental State Examination (MMSE) or the Clinical Dementia Rating-Sum of Boxes (CDR-SB). neurologylive.com Secondary outcomes often include assessments of motor symptoms (e.g., Unified Parkinson's Disease Rating Scale), neuropsychiatric features, and global function. lbda.orgneurologylive.com Increasingly, trials incorporate biomarker analysis, measuring changes in levels of specific proteins like alpha-synuclein or glucosylsphingosine in cerebrospinal fluid (CSF) and blood to gauge the drug's biological effect on the underlying disease pathology. lbda.orgclinicaltrials.govnih.gov Neuroimaging assessments may also be used to track changes in the brain over the course of the study. clinicaltrials.govclinicaltrials.gov

For indications like pain relief in sore throat, study designs focus on patient-reported outcomes. A common primary endpoint is the reduction in pain intensity from baseline, measured on a verbal rating scale over a short period (e.g., three hours) after a single dose. researchgate.net Trials for post-surgical complications typically compare the incidence of specific events, such as pneumonia or atelectasis, between the ambroxol and control groups, along with secondary measures like length of hospital stay and oxygenation status. oup.comnih.gov

Randomized, Double-Blind, Placebo-Controlled Trials

Randomized, double-blind, placebo-controlled trials represent the gold standard in clinical research, providing high-quality evidence on the efficacy of an intervention. Several such studies have been conducted to evaluate this compound in various respiratory conditions.

A multicenter clinical trial involving 240 patients with lower respiratory tract infectious (LRTI) diseases investigated the efficacy of inhaled this compound solution. nih.govresearchgate.netnih.gov Patients were randomized to receive either inhaled this compound or a placebo twice daily for seven days. nih.govresearchgate.netnih.gov The results indicated that the ambroxol group experienced a greater reduction in sputum trait scores from the second to the eighth day compared to the placebo group. nih.govresearchgate.netnih.gov Furthermore, patients receiving this compound reported lower expectoration difficulty scores on days two, three, and six. nih.govresearchgate.netnih.gov Cough scores were also significantly lower in the ambroxol group on days three, five, six, and seven. nih.govresearchgate.net

Another multicenter, randomized, double-blind, placebo-controlled, phase 3 trial was conducted in China across 19 centers. researchgate.net This study included 272 hospitalized adult patients with mucopurulent sputum and difficulty in expectoration. researchgate.net Participants were randomized to receive either inhaled this compound solution or a placebo for five days. researchgate.net The findings showed that patients in the ambroxol group had a significantly greater decrease in the sputum property score compared to the placebo group. researchgate.net Additionally, inhaled ambroxol significantly reduced the 24-hour expectoration volume compared to placebo. researchgate.net

A phase II, multicentre, double-blind, randomised, placebo-controlled study, known as the AMBITIOUS study, is evaluating the efficacy of ambroxol in patients with Parkinson's disease who carry GBA mutations. nih.gov In this trial, patients are randomized to receive either oral ambroxol or a placebo for 52 weeks. nih.gov The primary outcomes are changes in the Montreal Cognitive Assessment score and the frequency of mild cognitive impairment and dementia. nih.gov

Furthermore, a phase 2 clinical trial in Australia is assessing the long-term safety and effectiveness of ambroxol in 50 individuals with Motor Neurone Disease (MND). mndassociation.orgfightmnd.org.au This is a placebo-controlled study where participants are randomized to receive either ambroxol or a placebo for 24 weeks. mndassociation.org

The ASPro-PD trial, a phase 3 study, will enroll over 300 patients with Parkinson's disease who will be randomized to receive either ambroxol or a placebo for two years. cndlifesciences.com The primary measure of effectiveness will be the drug's ability to slow the progression of the disease, assessed through quality of life and movement scores. cndlifesciences.com

Below is a summary of key findings from a randomized, double-blind, placebo-controlled trial on inhaled this compound in LRTI diseases:

Outcome MeasureAmbroxol GroupPlacebo GroupSignificance
Sputum Trait ScoresLower scores from Day 2 to Day 8Higher scoresStatistically significant improvement with Ambroxol
Expectoration Difficulty ScoresLower scores on Days 2, 3, and 6Higher scoresStatistically significant improvement with Ambroxol
Sputum Volume ScoresLower scores on Days 6, 7, and 8Higher scoresStatistically significant improvement with Ambroxol
Cough ScoresLower scores on Days 3, 5, 6, and 7Higher scoresStatistically significant improvement with Ambroxol

Open-Label Trials and Observational Studies

Open-label trials and observational studies provide valuable insights into the effectiveness and tolerability of a drug in a real-world setting. An open-label, single-arm, multicentre postmarketing surveillance study was conducted to investigate inhalable this compound aerosol in adult patients with respiratory diseases. doaj.orgnih.govnih.govresearchgate.net A total of 1201 eligible patients were enrolled, with 1192 receiving the study medication. doaj.orgnih.govnih.govresearchgate.net The study reported a significant mean reduction of 77.6% in the sputum scale score at the end of the treatment period. doaj.orgnih.govresearchgate.net

In an observational study of 12 adult patients with Gaucher disease type 1, the effects of ambroxol were audited. clinicaltrials.gov This was not a formal clinical trial but a series of case observations. clinicaltrials.gov

An open-label dose escalation study was designed to assess the properties of high-dose this compound in adult subjects with Sanfilippo disease (MPS III). veeva.comclinicaltrials.gov Another open-label study focused on subjects with acute cough associated with an upper respiratory tract infection to determine the effect of a single dose of ambroxol lozenge on cough severity. clinicaltrials.gov

A retrospective cohort study involving 3,111 hospitalized COVID-19 patients was conducted to evaluate the association between ambroxol use and clinical outcomes. iasp-pain.org The study found that the use of ambroxol was not significantly associated with in-hospital mortality. iasp-pain.org

Key findings from an open-label study on inhalable this compound are summarized below:

ParameterResult
Number of Participants1192
Primary Efficacy OutcomeMean reduction of 77.6% in sputum scale score
ConclusionInhalable this compound was effective in easing expectoration and alleviating cough. doaj.orgnih.govnih.govresearchgate.net

Single-Arm and Multicenter Studies

Single-arm and multicenter studies are instrumental in gathering data on a drug's performance across a broader population and in different clinical settings. A notable example is the open-label, single-arm, multicenter postmarketing surveillance study of inhalable this compound aerosol for adult patients with respiratory diseases. doaj.orgnih.govnih.govresearchgate.net This study, conducted between May 2021 and April 2022, enrolled adult patients with acute or chronic respiratory diseases. nih.gov The primary efficacy outcome was the change in sputum scale scores, which showed a mean reduction of 77.6% from baseline at the end of treatment. doaj.orgnih.govresearchgate.net

A multicenter, randomized, double-blind, placebo-controlled clinical trial also highlights the collaborative nature of such research, involving multiple centers to recruit a diverse patient population and enhance the generalizability of the findings. nih.govresearchgate.net

N-of-1 Clinical Trials

N-of-1 clinical trials are single-patient trials designed to determine the effect of an intervention in an individual patient. The Amsterdam University Medical Center planned to conduct an n-of-1 clinical trial using high-dose this compound for patients with Gaucher disease type 3. mdpi.comresearchgate.net This approach allows for personalized assessment of a drug's efficacy.

Meta-Analyses and Systematic Reviews of Clinical Data

A systematic review and meta-analysis of ten studies involving 998 patients evaluated the efficacy of this compound in treating secretory otitis media. nih.govbohrium.com The analysis revealed that adding this compound to glucocorticoid treatment significantly improved therapeutic efficacy. nih.govbohrium.com It also led to a reduction in tympanic pressure and an increase in the pure tone threshold, indicating improved hearing. nih.govbohrium.com

Another systematic review focused on the efficacy of ambroxol for lung protection in the perioperative period, analyzing eight randomized controlled trials with a total of 669 patients. researchgate.net The results suggested a statistically significant benefit of ambroxol in reducing atelectasis and pulmonary complications. researchgate.net

A systematic review of this compound in patients with meconium aspiration syndrome included eleven randomized controlled trials. researchgate.net The meta-analysis indicated a significant difference in cure rates and duration of oxygen therapy and hospital stay between the this compound group and the conventional treatment group. researchgate.net

Furthermore, a systematic review and meta-analysis of different administration modes of this compound for respiratory diseases included 1,366 participants. The results showed that nebulized administration was more effective than intravenous drip administration in treating respiratory infections. hebeinu.edu.cn

The table below summarizes the findings of a meta-analysis on Ambroxol for secretory otitis media:

OutcomeResult95% Confidence Interval
Improved Therapeutic Efficacy (Odds Ratio)4.953.27, 7.50
Reduced Tympanic Pressure (Mean Difference)-19.04-22.72, -15.36
Increased Pure Tone Threshold (Mean Difference)6.375.36, 7.37

Patient Population Characteristics and Subgroup Analyses in Clinical Trials

The use of ambroxol in pediatric populations has been the subject of numerous clinical studies. A review of both published and unpublished clinical studies, encompassing almost 1,300 pediatric patients with acute and chronic respiratory diseases, reported strong clinical outcomes. nih.govmrmjournal.orgnih.gov The efficacy findings were consistent across different age groups, including infants as young as one month old. nih.govmrmjournal.orgnih.gov

A randomized, double-blind, parallel-group, placebo-controlled, multicenter trial was conducted to evaluate the efficacy and safety of inhaled ambroxol solution in improving sputum in 236 children with lower respiratory tract infections (LRTIs). researchgate.net The study found that the mean difference in cough score from baseline between the ambroxol and placebo groups was statistically significant at all visit points after medication. researchgate.net The phlegm-sound scores in the throat of the experimental group also showed a greater decrease on the first, second, and third days after administration. researchgate.net

An open-label, observational study included 103 children aged less than two months to 14 years with various forms of bronchitis or the common cold. nih.gov The treatment effects were assessed over eight days, measuring the disappearance of fever and improvement in bronchial signs and symptoms. nih.gov

Open clinical trials with active controls have shown that ambroxol is at least as effective, and in some cases more effective, than N-acetylcysteine, S-carboxymethylcysteine, and sobrerol in pediatric patients. efsm.online

The following table presents a summary of a trial of inhaled ambroxol in children with LRTIs:

Outcome MeasureAmbroxol GroupPlacebo GroupSignificance
Cough ScoreStatistically significant improvement from baseline at all visit pointsLess improvementP < 0.05
Phlegm-Sound ScoresGreater decrease on days 1, 2, and 3Less decreaseP < 0.05

Elderly Patients

Clinical research on this compound in elderly populations has primarily focused on its efficacy in treating respiratory conditions, such as chronic obstructive pulmonary disease (COPD). A study involving 142 elderly patients with COPD demonstrated that this compound, when used as an adjuvant therapy, can significantly relieve clinical symptoms and improve pulmonary function. nih.gove-century.us In this research, patients treated with this compound showed a higher total effective rate of clinical treatment compared to a control group receiving routine symptomatic treatment. e-century.us Furthermore, the study found that this compound was safe for use in this demographic, with no significant difference in the incidence of adverse effects compared to the control group. nih.gov The findings suggest that this compound can be a valuable and safe addition to the therapeutic regimen for elderly patients with COPD. nih.gov

Patients with Specific Genetic Mutations (e.g., GBA1)

This compound has been the subject of significant research in patients with neurodegenerative diseases linked to specific genetic mutations, particularly in the GBA1 (glucocerebrosidase) gene. Mutations in the GBA1 gene are a major risk factor for Parkinson's disease (PD) and Parkinson's disease dementia (PDD). veeva.comichgcp.netnews-medical.net The rationale for using ambroxol in this patient population stems from its function as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene. veeva.comfrontiersin.orgnih.gov Ambroxol has been shown to increase the levels and activity of GCase, potentially mitigating the downstream pathological effects of the mutation, such as the accumulation of α-synuclein. veeva.comichgcp.netresearchgate.net

Clinical trials have been designed to investigate the potential of ambroxol as a disease-modifying therapy in individuals with Parkinson's disease who carry GBA1 mutations. veeva.comichgcp.net These studies aim to assess whether ambroxol can slow the progression of cognitive decline and motor disability. veeva.comichgcp.net Research has also explored the use of ambroxol in patients with Gaucher disease, another condition caused by GBA1 mutations, with some studies showing potential improvements in hematological and visceral parameters. frontiersin.org In a trial involving patients with Parkinson's disease dementia, those with high-risk GBA1 gene variants showed improved cognitive performance when treated with ambroxol. news-medical.netsciencedaily.com

Critically Ill Patients

The therapeutic potential of this compound has been investigated in critically ill patient populations, particularly those with severe respiratory complications. In patients with severe pneumonia, intravenous this compound has been studied as an adjunct therapy. ichgcp.net Research indicates that high-dose this compound, in combination with fiberoptic bronchoscopy, can be beneficial in improving blood gas indicators and reducing mortality in elderly patients with severe pneumonia. nih.gov The mechanism of action in these cases is attributed to its mucolytic and anti-inflammatory properties, which can help in clearing respiratory secretions and improving lung function. nih.govscienceopen.com

Another area of investigation has been in patients with acute cervical spinal cord injury, who are at high risk for postoperative respiratory complications. A study on this patient population found that high-dose ambroxol treatment was associated with a lower rate of postoperative pneumonia and hypoxemia. researchgate.net The administration of ambroxol was shown to improve the oxygenation status in these critically ill patients, suggesting its role as a protective agent for pulmonary health in this high-risk group. researchgate.net

Clinical Outcome Measures and Efficacy Endpoints

Respiratory Function Parameters and Symptom Scores

The efficacy of this compound in respiratory diseases is often evaluated through a variety of respiratory function parameters and symptom scores. In a study of elderly patients with COPD, improvements were measured by changes in pulmonary function indexes, including Peak Expiratory Flow (PEF), Forced Expiratory Volume in 1 second (FEV1), and Forced Vital Capacity (FVC). e-century.us Additionally, patient-reported outcomes were assessed using the COPD Assessment Test (CAT) and the six-minute walking test (6MWT). nih.gove-century.us In studies involving patients with acute and chronic respiratory diseases, efficacy has been assessed by evaluating changes in sputum characteristics, such as viscosity and volume, as well as the severity and frequency of cough and dyspnea. nih.govnih.gov For instance, one study reported a significant reduction in sputum scale scores following treatment with inhalable this compound aerosol. nih.gov In critically ill patients with severe pneumonia, the modified Clinical Pulmonary Infection Score (CPIS) is utilized as a surrogate for the resolution of the infection. ichgcp.net

Study PopulationOutcome MeasuresKey Findings
Elderly Patients with COPDPEF, FEV1, FVC, CAT scores, 6MWT scoresSignificant improvement in pulmonary function and clinical symptoms. e-century.us
Adult Patients with Respiratory DiseasesSputum scale score, cough severitySignificant reduction in sputum and cough. nih.gov
Critically Ill Patients with Severe PneumoniaModified CPIS, oxygenation indexImproved clinical scores and oxygenation. ichgcp.net

Cognitive Function Assessments (e.g., MMSE, MoCA)

In the context of neurodegenerative diseases, the impact of this compound on cognitive function is a key area of investigation, with the Mini-Mental State Examination (MMSE) and the Montreal Cognitive Assessment (MoCA) being commonly used assessment tools. nih.govtodaysgeriatricmedicine.comnih.govnih.govumk.pl These instruments are employed in clinical trials to measure changes in cognitive domains such as orientation, memory, language, and executive function. nih.gov For example, a nonrandomized, noncontrolled trial of ambroxol for Parkinson's disease utilized the MoCA to assess cognitive function at baseline and after 186 days of treatment. nih.gov In this study, an improvement in MoCA scores was observed. nih.gov Similarly, a phase 2 clinical trial investigating ambroxol for Parkinson's disease dementia included the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) as a primary efficacy outcome. nih.gov The MoCA is often considered more sensitive than the MMSE in detecting subtle cognitive deficits, particularly in the earlier stages of dementia and in conditions like Parkinson's disease. todaysgeriatricmedicine.commedpagetoday.com

Assessment ToolCognitive Domains AssessedApplication in Ambroxol Research
MMSE (Mini-Mental State Examination)Orientation, word recall, language, attention, calculation, visuospatial ability. todaysgeriatricmedicine.comUsed as a screening tool for cognitive impairment in studies of neurodegenerative diseases. nih.govnih.gov
MoCA (Montreal Cognitive Assessment)Visuospatial abilities, short-term memory recall, abstract reasoning, attention/concentration, language, orientation, executive functions. nih.govUtilized to detect subtle cognitive changes in patients with Parkinson's disease treated with ambroxol. nih.gov

Motor and Non-Motor Symptom Scales

Clinical trials of this compound for Parkinson's disease utilize specific scales to measure both motor and non-motor symptoms. The Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) is a comprehensive tool used to assess the severity of motor disability. nih.govisrctn.com A study reported a significant improvement in the motor scores (Part 3) of the MDS-UPDRS in patients with Parkinson's disease after treatment with ambroxol. nih.gov

Symptom TypeAssessment ScaleDescription
MotorMDS-UPDRSA comprehensive assessment of both motor and non-motor symptoms, with a specific part for motor evaluation. isrctn.com
Non-MotorNMSSA 30-item rater-based scale to assess the severity and frequency of non-motor symptoms. careboxhealth.com
NMSQuestA 30-item questionnaire to evaluate the presence of non-motor symptoms. nih.gov

Disease Progression Markers (e.g., α-synuclein levels, GCase activity in CSF/blood)

This compound is under investigation for its potential role in modifying the progression of neurodegenerative diseases, particularly those associated with mutations in the GBA1 gene, which is a significant risk factor for Parkinson's disease and dementia with Lewy bodies. nih.govnih.gov Research has focused on its ability to influence key biomarkers of these conditions, namely α-synuclein levels and the activity of the enzyme glucocerebrosidase (GCase). nih.govnih.govresearchgate.net

Studies have demonstrated that ambroxol acts as a chaperone for the GCase enzyme. nih.govnih.gov In individuals with GBA1 mutations, the GCase enzyme can be unstable or misfolded, leading to reduced activity. nih.govresearchgate.net Ambroxol has been shown to enhance GCase activity and protein levels by promoting its proper folding and transport to the lysosome. nih.gov This enhancement of GCase function is crucial, as the enzyme plays a vital role in the lysosomal degradation pathways responsible for clearing cellular waste, including misfolded proteins. mdpi.com

A direct consequence of enhanced GCase activity is the improved clearance of α-synuclein aggregates, a pathological hallmark of Parkinson's disease. nih.govnih.govmdsabstracts.org In a cholinergic neuronal cell model with a GBA1 mutation, ambroxol treatment not only increased GCase activity but also significantly decreased the levels of both α-synuclein and tau proteins. nih.gov Similarly, in neuroblastoma cells overexpressing α-synuclein, treatment with this compound led to a significant reduction in α-synuclein levels. researchgate.net Preclinical and early-phase human trials have shown that ambroxol can modulate α-synuclein levels in both blood and cerebrospinal fluid (CSF). nih.gov By activating GCase, ambroxol supports the autophagic clearance of these toxic protein aggregates. mdpi.com

The table below summarizes findings from studies investigating the effect of Ambroxol on these key disease progression markers.

MarkerCell/Animal ModelKey FindingsReference
GCase Activity Cholinergic neurons with N370S GBA1 mutationAmbroxol significantly enhanced GCase activity. nih.gov
Fibroblasts (Gaucher disease, PD with GBA mutations)Ambroxol treatment resulted in a significant elevation of glucosylceramidase activity levels. researchgate.net
HT-22 hippocampal neuronal cellsAmbroxol co-treatment partially restored GCase activity that was reduced by Aβ and α-synuclein. mdpi.com
LRRK2R1441G mutant miceAmbroxol treatment elevated GCase activity in the striatum. mdsabstracts.org
α-synuclein Levels Cholinergic neurons with N370S GBA1 mutationAmbroxol significantly decreased α-synuclein levels. nih.gov
α-synuclein overexpressing neuroblastoma cellsAmbroxol treatment significantly decreased HA-tagged α-synuclein levels. researchgate.net
LRRK2R1441G mutant miceLong-term ambroxol treatment reduced α-synuclein oligomer accumulation in the striatum. mdsabstracts.org
HT-22 hippocampal neuronal cellsAmbroxol mitigated α-synuclein aggregation and phosphorylation. mdpi.com

Radiological and Enzymatic Activity Evaluations

Clinical evaluations of this compound, particularly in the context of neurodegenerative diseases, have incorporated radiological and enzymatic activity assessments to serve as surrogate markers for disease progression. nih.gov While large-scale radiological data from completed trials are still emerging, study protocols for ongoing clinical trials, such as the AMBITIOUS study for GBA-associated Parkinson's disease, include neuroimaging features as key secondary outcome measures. nih.gov These imaging techniques are intended to track changes in the brain that may correspond to the neurodegenerative process.

Enzymatic activity evaluations are a cornerstone of the clinical research into ambroxol's potential as a disease-modifying therapy. nih.gov The primary focus is on the measurement of β-glucocerebrosidase (GCase) activity in accessible biological samples like blood and cerebrospinal fluid (CSF). nih.gov Preclinical studies and an open-label trial in humans have confirmed that ambroxol can increase GCase levels and activity. nih.gov For instance, in mouse models, ambroxol administration led to higher GCase concentrations in various organs, including the cerebellum. nih.gov In human studies, analyses of GCase activity in blood and CSF are planned to correlate with treatment and disease progression. nih.gov

Beyond GCase, some research has explored ambroxol's effects on other enzymes and cellular processes. Thermal decomposition analysis using methods like thermogravimetry (TG) and differential thermal analysis has been employed to evaluate the stability and degradation kinetics of this compound itself, which is crucial for pharmaceutical formulation. nih.gov Furthermore, X-ray crystal structure analysis has been used to characterize the specific crystalline forms of this compound, providing insight into its physicochemical properties. nih.govresearchgate.net

Considerations for Co-administration and Drug Interactions in Clinical Settings

Synergistic Effects with Antibiotics

This compound has been observed to exert synergistic effects when co-administered with various antibiotics, particularly in the treatment of respiratory tract infections. alternative-therapies.comnih.gov This synergy is primarily attributed to two mechanisms: its mucolytic action and its ability to increase antibiotic concentrations in lung tissues. alternative-therapies.commims.commedicoverhospitals.in

As a mucolytic agent, ambroxol reduces the viscosity of bronchial secretions, facilitating the clearance of mucus from the respiratory tract. alternative-therapies.com This action helps to remove bacteria embedded in the mucus and creates an environment more conducive to bacterial eradication by antibiotics. alternative-therapies.com Furthermore, ambroxol has been shown to enhance the penetration of certain antibiotics into lung tissue, sputum, and bronchial mucus. mims.commedicoverhospitals.inapollopharmacy.in This results in higher local concentrations of the antibiotic at the site of infection, potentially increasing its efficacy.

Clinical and preclinical studies have demonstrated this synergistic effect with a range of antibiotics.

β-lactams: Co-administration with amoxicillin (B794) has been shown to be more effective in treating bronchopneumonia in children than amoxicillin alone, leading to a greater reduction in inflammatory markers like WBC, CRP, IL-6, and TNF-α. nih.govresearchgate.netscienceopen.com

Macrolides: An increased concentration of erythromycin in the mucus has been noted when taken with ambroxol. mims.comapollopharmacy.in

Tetracyclines: this compound has been found to enhance the anti-biofilm activity of tetracycline and doxycycline against multidrug-resistant Klebsiella pneumoniae, significantly reducing the concentration of the antibiotics needed to be effective. nih.gov

Cephalosporins: The concentration of cefuroxime may be increased when administered with ambroxol. mims.comapollopharmacy.in

The table below summarizes the observed synergistic effects of this compound with various antibiotics.

Antibiotic ClassSpecific AntibioticObserved Synergistic EffectReference
β-lactams AmoxicillinIncreased treatment efficacy in bronchopneumonia; greater reduction in inflammatory markers. nih.govresearchgate.netscienceopen.com
Macrolides ErythromycinIncreased concentration of the antibiotic in airway mucus. mims.comapollopharmacy.in
Cephalosporins CefuroximeMay increase the concentration of the antibiotic. mims.comapollopharmacy.in
Tetracyclines Tetracycline, DoxycyclineEnhanced anti-biofilm activity against multidrug-resistant Klebsiella pneumoniae. nih.gov

Interactions with Other Medications and Potential for Adverse Effects

While generally considered safe, this compound can interact with other medications, and its use warrants caution in certain patient populations. medicoverhospitals.inapollopharmacy.in A notable interaction is with antitussive agents (cough suppressants), such as codeine. apollopharmacy.in The simultaneous use of ambroxol, which increases mucus secretion, and a cough suppressant, which inhibits the cough reflex, can lead to a dangerous accumulation of secretions in the airways.

Ambroxol may also interact with a wide range of other drugs, potentially altering their metabolism or concentration. For example, its metabolism can be decreased when combined with drugs like amiodarone, atazanavir, or ziprasidone. medindia.net Conversely, serum concentrations of ambroxol can be decreased by drugs like bosentan or apalutamide, and increased by aprepitant. medindia.net It is also suggested that the risk of adverse effects could be increased when ambroxol is combined with medications such as atorvastatin or bromocriptine. medindia.net

The most commonly reported adverse effects associated with ambroxol are generally mild and gastrointestinal in nature, including nausea, diarrhea, vomiting, and abdominal pain. mims.com Taste changes and numbness in the mouth and throat have also been reported. apollopharmacy.in More serious, though rare, are severe allergic skin reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis. mims.com Patients should be advised to stop taking ambroxol and seek medical attention if a skin rash develops. apollopharmacy.in Caution is also advised for patients with a history of peptic ulcers, severe liver or kidney problems, or asthma. medicoverhospitals.inapollopharmacy.in

Interacting Drug/ClassPotential Effect of Interaction
Antitussives (e.g., Codeine) Risk of accumulation of bronchial secretions. apollopharmacy.in
CYP450 Inhibitors (e.g., Amiodarone, Atazanavir) May decrease the metabolism of ambroxol. medindia.net
CYP450 Inducers (e.g., Bosentan, Apalutamide) May decrease the serum concentration of ambroxol. medindia.net
Atorvastatin, Bromocriptine Potential for increased risk or severity of adverse effects. medindia.net

Translational and Future Research Directions

Repurposing of Ambroxol (B1667023) Hydrochloride for Novel Therapeutic Indications

Initially approved as an expectorant, ambroxol hydrochloride is now being investigated for a variety of other conditions, primarily neurodegenerative disorders. This repurposing is driven by its ability to cross the blood-brain barrier and its influence on specific cellular pathways. ajptonline.comnih.gov

Parkinson's Disease (PD): A significant area of research is ambroxol's potential as a disease-modifying treatment for Parkinson's disease. nih.gov This interest stems from the discovery that mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are a major genetic risk factor for PD. researchgate.netnih.gov Ambroxol acts as a chaperone for GCase, increasing its levels and activity, which may help clear the accumulation of α-synuclein, a protein that clumps in the brains of people with Parkinson's. nih.govdrugs.com A phase 2 clinical trial showed promise, and a large-scale, world-first phase 3 trial called ASPro-PD is underway to investigate ambroxol's ability to slow the progression of the disease. nih.govcreative-biolabs.com This placebo-controlled trial will involve 330 participants in the UK over two years. creative-biolabs.com

Parkinson's Disease Dementia (PDD): Research has also explored ambroxol for dementia associated with Parkinson's disease. A 12-month, phase 2 randomized clinical trial investigated the safety and efficacy of ambroxol in patients with PDD. researchgate.netnih.gov The study found that while the drug was well-tolerated and demonstrated target engagement by increasing GCase levels, it did not confirm a significant effect on cognition. researchgate.net However, psychiatric symptoms remained stable in the ambroxol group compared to a worsening in the placebo group. nih.govnih.gov Furthermore, a blood marker for brain damage, GFAP, increased in the placebo group but remained stable in those treated with ambroxol, suggesting a potential neuroprotective effect. nih.govresearchgate.net

Lysosomal Storage Disorders: Ambroxol's role as a pharmacological chaperone for GCase makes it a candidate for treating Gaucher disease (GD), a lysosomal storage disorder caused by GCase deficiency. halodoc.comnih.gov It is being investigated for its potential to rescue misfolded GCase enzymes and reduce the accumulation of substrates in various tissues. halodoc.com Studies have shown that ambroxol can increase GCase activity and may offer a therapeutic option, particularly for patients with neurological manifestations, as it can cross the blood-brain barrier. halodoc.comresearchgate.net It is also being explored for other lysosomal storage disorders like Sanfilippo Syndrome (MPS III), where it has been shown to improve enzyme activity and lysosomal function in patient-derived cell models. nih.gov

Other Neurological Conditions: The neuroprotective properties of ambroxol have led to research in other areas. drugs.com Studies suggest potential benefits in conditions such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and ischemic stroke. ajptonline.comnih.govubccpd.ca Its anti-inflammatory, antioxidant, and sodium channel blocking effects are thought to contribute to these potential applications. ajptonline.comdrugs.com In animal models of Alzheimer's, ambroxol has shown to modulate oxidative stress and neuroinflammation. ubccpd.ca For ALS, it is being investigated for its ability to inhibit the enzyme glucocerebrosidase 2 (GBA2). ajptonline.com

Table 1: Overview of Clinical Trials for Repurposing this compound
IndicationTrial PhaseKey Findings/ObjectiveReference
Parkinson's DiseasePhase 3 (ASPro-PD)To establish if ambroxol can slow the progression of Parkinson's disease. nih.govcreative-biolabs.com
Parkinson's Disease DementiaPhase 2Demonstrated safety and target engagement; stabilized psychiatric symptoms and a biomarker of brain damage. researchgate.netnih.gov
Gaucher Disease (Neuronopathic)Pilot StudyIncreased GCase activity, crossed the blood-brain barrier, and decreased some neurological symptoms. researchgate.net
Lewy Body DementiaPhase 2aInvestigating ambroxol as a novel disease-modifying treatment. drugs.com

Development of Advanced Drug Delivery Systems for this compound

To enhance the therapeutic efficacy and overcome limitations of conventional formulations, various advanced drug delivery systems for this compound are under development. These systems aim to improve bioavailability, provide sustained release, and enable targeted delivery. nih.govcreative-biolabs.com

Lipid-Based Systems:

Liposomes: These are lipid-based vesicles that can encapsulate this compound. This formulation is designed to increase the solubility of the drug, prolong its circulation time in the body, and improve bioavailability. creative-biolabs.comubccpd.ca

Niosomes: These are vesicles formed from non-ionic surfactants. iosrjournals.org Niosomes containing this compound have been developed using methods like thin-film hydration to provide sustained drug release, which could reduce dosing frequency. iosrjournals.orgresearchgate.net

Nanoparticle Systems:

Nanosuspensions: Research has focused on developing gastro-retentive sustained-release nanosuspensions. nih.govmonash.edu These systems can overcome issues of poor solubility and high metabolism. nih.gov One approach involves complexing ambroxol with kappa-carrageenan and formulating it into a suspension that forms a floating gel in the stomach, allowing for sustained release and absorption. nih.govmonash.edu In preclinical studies, these nanosuspensions have shown enhanced anticancer activity in lung cancer cells compared to the free drug. nih.govmonash.edu

Polymeric Nanoparticles: Biodegradable nanoparticles have been successfully formulated using techniques like nanoprecipitation. ajptonline.com These formulations can achieve a suitable particle size and offer sustained-release characteristics. ajptonline.com

Other Advanced Systems:

Transdermal Delivery: To avoid systemic side effects associated with oral administration, transdermal delivery systems are being explored. researchgate.net Ethylene-vinyl acetate (B1210297) (EVA) matrices have been studied as a vehicle for the transdermal delivery of ambroxol, with penetration enhancers used to increase the rate of drug permeation through the skin. researchgate.net

In Situ Gels: Oral in situ gelling formulations using polymers like pectin (B1162225) have been shown to provide sustained release of ambroxol in acidic environments, such as the stomach. nih.gov

Investigation of Long-Term Effects and Disease Modification

A primary goal of repurposing this compound, particularly for neurodegenerative diseases, is to achieve long-term, disease-modifying effects rather than merely symptomatic relief. nih.govprolekare.cz

In Parkinson's disease, the ongoing ASPro-PD phase 3 trial is designed to assess whether ambroxol can slow the progression of motor and non-motor symptoms over a two-year period. nih.govcreative-biolabs.com The trial's primary outcome is the change in the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS), which measures various aspects of the disease. monash.edu The hypothesis is that by enhancing the function of the GCase enzyme, ambroxol may help the brain's natural waste clearance systems to remove toxic protein aggregates like alpha-synuclein (B15492655), thereby slowing down the underlying disease process. nih.govmonash.edu

In the context of Gaucher disease, long-term treatment with ambroxol is being studied for its potential to prevent or slow the progression of neurological symptoms, which are not adequately addressed by current enzyme replacement therapies. researchgate.netkarger.com As a chaperone that can cross the blood-brain barrier, ambroxol offers the prospect of sustained therapeutic action within the central nervous system. karger.com

Precision Medicine Approaches and Patient Stratification for this compound Therapy

The investigation of ambroxol for neurodegenerative disorders has highlighted the importance of a precision medicine approach, particularly for Parkinson's disease. nih.gov Research has shown that patients with mutations in the GBA1 gene represent a distinct subtype of Parkinson's disease, often with a more aggressive disease course and a higher risk of cognitive impairment. nih.govcureparkinsons.org.uk

This genetic link provides a clear opportunity for patient stratification. Clinical trials are increasingly designed to include specific cohorts of patients with these genetic markers. nih.govcureparkinsons.org.uk For example, the AMBITIOUS phase II trial is specifically designed for GBA-associated Parkinson's disease (GBA-PD). nih.gov It employs an a priori stratification based on the type of GBA1 mutation ('mild' vs 'severe') and baseline cognitive scores to assess ambroxol's effect on cognitive decline in this targeted population. nih.gov This approach aims to identify which patients are most likely to benefit from the therapy, increasing the chances of trial success and paving the way for personalized treatments. nih.govresearchgate.net

Similarly, in Parkinson's disease dementia, trial results indicated that participants carrying high-risk GBA1 gene variants showed improved cognitive performance when treated with ambroxol, unlike the broader study population. nih.govnih.gov This finding underscores the potential of using genetic markers to select patients for ambroxol therapy. The identification of such genetic subtypes allows for more targeted therapeutic strategies and a better understanding of the drug's mechanism in specific patient populations. cureparkinsons.org.uk

Further Elucidation of Underexplored Mechanisms of Action

While the primary focus of recent research has been on ambroxol's function as a GCase chaperone, the compound possesses several other pharmacological properties that may contribute to its therapeutic effects and are subjects of ongoing investigation. drugs.comhalodoc.com

Anti-inflammatory and Antioxidant Properties: Ambroxol has demonstrated both anti-inflammatory and antioxidant effects. ajptonline.comhalodoc.com It can reduce the accumulation of pro-inflammatory cytokines and scavenge reactive oxygen species (ROS). drugs.comgoogle.com These actions may be beneficial in neurodegenerative diseases where neuroinflammation and oxidative stress play a significant role in the pathology. drugs.comubccpd.ca

Ion Channel Modulation: Ambroxol has been found to be a potent inhibitor of neuronal voltage-gated sodium and calcium channels. google.com This mechanism is thought to underlie its local anesthetic effect and may also contribute to its neuroprotective potential by reducing cellular depolarization and excitotoxicity. drugs.comgoogle.com

Interaction with Other Proteins: In animal models of Alzheimer's disease, ambroxol treatment was found to restore the levels of synaptic proteins like postsynaptic density protein (PSD-95) and synaptosomal-associated protein 23 (SNAP-23), suggesting a role in maintaining synaptic integrity. ubccpd.ca

Comparative Effectiveness Research with Other Therapeutic Agents

To better define the therapeutic role of this compound, particularly in its established indication as a mucolytic, studies have compared its effectiveness with other agents in the same class.

Ambroxol vs. N-acetylcysteine (NAC): Several studies have compared the efficacy of ambroxol and N-acetylcysteine for respiratory conditions. In a study on children with bronchopneumonia, aerosol inhalation of N-acetylcysteine was found to be more effective than this compound. nih.govnih.gov The total clinical effective rate for the NAC group was 94.83%, compared to 82.26% for the ambroxol group. nih.gov The time to symptom relief for fever, cough, and asthma was also significantly shorter in the NAC-treated patients. nih.gov However, other research points to differences in their effects on the immune system; one study found that ambroxol significantly increased the ratio of IL-12 to IL-10 secretion from alveolar macrophages compared to NAC, suggesting different immunomodulatory effects. karger.com

Ambroxol vs. Bromhexine (B1221334): Ambroxol is the active metabolite of bromhexine. longevity.technologynih.gov Both are used as mucolytics. longevity.technology In a comparative study on their potential to reduce neuropathic pain in an animal model, ambroxol was found to be more effective than bromhexine as an antiallodynic agent at corresponding doses. nih.gov In the treatment of chronic obstructive bronchitis, both agents have shown clinical efficacy, though ambroxol is often favored due to its broader therapeutic properties and safety profile. longevity.technologycochranelibrary.com

Table 2: Comparative Efficacy of this compound
Comparator AgentCondition StudiedComparative FindingReference
N-acetylcysteinePediatric BronchopneumoniaN-acetylcysteine showed a higher total effective rate (94.83% vs. 82.26%) and faster symptom relief. nih.govnih.gov
BromhexineNeuropathic Pain (Animal Model)Ambroxol was more effective as an antiallodynic agent at corresponding doses. nih.gov
ErdosteineChronic BronchitisErdosteine was found to reduce sputum adhesiveness more than ambroxol. prolekare.cz

Global Research Collaborations and Bibliometric Analysis Trends

The expanding research into this compound is reflected in global publication trends and market analysis. A recent bibliometric review identified a significant growth in research publications related to ambroxol starting in the 2000s, with a notable increase between 2016 and 2020 and a peak in 2021. researchgate.net China was identified as the country with the highest number of publications in experimental models. researchgate.net

The global this compound market is experiencing steady growth, driven by its established use in respiratory diseases and the increasing research into new applications. marketreportanalytics.comdataintelo.com Market analyses project a compound annual growth rate (CAGR) of around 5.16% to 5.44% between 2023 and 2033. sphericalinsights.comcognitivemarketresearch.com The market size was valued at approximately USD 1.04 to 1.2 billion in 2023 and is projected to reach between USD 1.72 and 1.9 billion by 2032-2033. dataintelo.comsphericalinsights.com

Geographically, North America and Europe have historically held a large market share due to well-established healthcare systems. marketreportanalytics.com However, the Asia-Pacific region, particularly China and India, is predicted to experience the fastest growth. dataintelo.comsphericalinsights.com This is attributed to a large population, rising healthcare expenditure, and a high prevalence of respiratory diseases. dataintelo.com The competitive landscape includes a mix of large multinational pharmaceutical companies and specialized chemical suppliers. marketreportanalytics.com The increasing global research collaborations, such as the multi-center clinical trials for Parkinson's disease, are crucial for advancing the therapeutic potential of this compound. creative-biolabs.comnih.gov

Q & A

Q. How are conflicting results in ambroxol’s anti-inflammatory mechanisms reconciled?

  • Methodological Answer : Mechanistic studies using LPS-induced lung injury models show ambroxol reduces IL-6/TNF-α by 30–40% via NF-κB inhibition. Discrepancies in clinical vs. preclinical data may arise from dose-dependent effects (e.g., higher doses required for cytokine modulation in humans) .

Tables for Key Findings

Study Focus Key Parameter Value Source
HPLC Validation (RP-HPLC)Linearity Range2–45 µg/mL
Sustained-Release Tablets12-Hour Release75–85%
Clinical Efficacy (Pneumonia)PaO₂ Improvement (High Dose)+15–20 mmHg
Chemotherapy EnhancementPaclitaxel Concentration Increase2-fold vs. control
Bioequivalence (AUC₀–24)Test vs. Reference1,131 vs. 1,191 ng·h/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambroxol hydrochloride
Reactant of Route 2
Reactant of Route 2
Ambroxol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.